Typhatifolin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

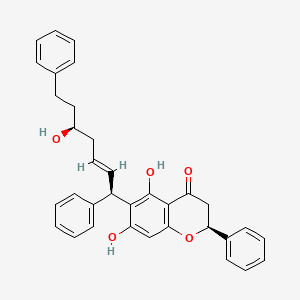

C34H32O5 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-6-[(E,1R,5S)-5-hydroxy-1,7-diphenylhept-2-enyl]-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C34H32O5/c35-26(20-19-23-11-4-1-5-12-23)17-10-18-27(24-13-6-2-7-14-24)32-28(36)22-31-33(34(32)38)29(37)21-30(39-31)25-15-8-3-9-16-25/h1-16,18,22,26-27,30,35-36,38H,17,19-21H2/b18-10+/t26-,27-,30+/m1/s1 |

InChI Key |

CKLFGWRBFQQJRP-WBIIXFLZSA-N |

Isomeric SMILES |

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H](/C=C/C[C@H](CCC3=CC=CC=C3)O)C4=CC=CC=C4)O)C5=CC=CC=C5 |

Canonical SMILES |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C(C=CCC(CCC3=CC=CC=C3)O)C4=CC=CC=C4)O)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Isorhamnetin-3-O-neohesperidoside from Typha angustifolia Pollen

A Note on "Typhatifolin B": Initial literature searches did not yield a compound named "this compound" from Typha angustifolia pollen. It is presumed that this may be a novel, yet uncharacterized compound, a misnomer, or a proprietary name. This guide will therefore focus on a major, well-characterized, and bioactive flavonoid from Typha angustifolia pollen, Isorhamnetin-3-O-neohesperidoside (I3ON) , as a representative example for a detailed isolation and characterization protocol.

Introduction

Typha angustifolia L., commonly known as narrowleaf cattail, is a perennial aquatic plant whose pollen has been utilized in traditional Chinese medicine for its therapeutic properties, including anti-inflammatory and hemostatic effects. Modern phytochemical investigations have revealed that the pollen is a rich source of various bioactive compounds, with flavonoids being a prominent class. Among these, Isorhamnetin-3-O-neohesperidoside (I3ON) is a significant constituent known for its antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the isolation, characterization, and biological significance of I3ON for researchers, scientists, and drug development professionals.

Physicochemical Properties of Isorhamnetin-3-O-neohesperidoside

| Property | Value |

| Molecular Formula | C₂₈H₃₂O₁₆[1] |

| Molecular Weight | 624.5 g/mol [1] |

| Appearance | Yellow powder[2][3] |

| Solubility | Soluble in methanol; slightly soluble in water[1][2][3] |

| Melting Point | >195°C (dec.)[2][3] |

| UV λmax | 254, 355 nm[1] |

Experimental Protocols

Collection and Preparation of Plant Material

Typha angustifolia pollen is collected during its flowering season. The collected pollen is then air-dried or tray-dried and ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Flavonoids

A common method for extracting flavonoids from Typha angustifolia pollen involves solvent extraction.

Protocol:

-

Maceration: A known quantity of dried pollen powder (e.g., 1 kg) is macerated with 70-95% ethanol or methanol at room temperature for 24-48 hours with occasional stirring. The process is typically repeated 2-3 times to ensure exhaustive extraction.

-

Reflux Extraction: Alternatively, the pollen can be refluxed with 70% methanol at 70-80°C for 5 hours. This process is repeated twice.[4]

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to yield a crude extract.

Purification of Isorhamnetin-3-O-neohesperidoside

The purification of I3ON from the crude extract is a multi-step process involving various chromatographic techniques.

Protocol:

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The flavonoid glycosides, including I3ON, are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography:

-

The flavonoid-rich fraction (e.g., ethyl acetate or n-butanol fraction) is subjected to column chromatography over a stationary phase like silica gel or macroporous resin (e.g., D101).

-

A gradient elution is performed using a solvent system such as chloroform-methanol or ethyl acetate-methanol with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate-formic acid-water) and visualized under UV light or with a spraying reagent (e.g., 1% AlCl₃ in ethanol).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions containing I3ON are pooled, concentrated, and further purified by preparative HPLC on a C18 column.

-

A typical mobile phase for gradient elution is acetonitrile and water (often with a small amount of formic acid, e.g., 0.05-0.1%, to improve peak shape).[5]

-

The elution is monitored by a UV detector at the λmax of I3ON (around 254 nm and 355 nm).

-

The peak corresponding to I3ON is collected, and the solvent is removed under vacuum to yield the purified compound.

-

Structural Elucidation

The structure of the purified I3ON is confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound. In negative ion mode, I3ON typically shows a deprotonated molecular ion [M-H]⁻ at m/z 623. The fragmentation often involves the loss of the sugar moieties.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are employed to determine the detailed structure, including the positions of protons and carbons and the nature of the glycosidic linkages.

Quantitative Data

The content of I3ON in Typha angustifolia pollen can vary depending on the source and processing of the pollen.

| Parameter | Value/Range | Reference |

| Content in raw pollen | 0.1% - 0.6% | [7] |

| Content in ethanol extract | 2.58% | [8] |

| Content in water extract | 2.02% | [8] |

Spectroscopic Data for Isorhamnetin-3-O-neohesperidoside

Precise NMR data can vary slightly based on the solvent used. The following is a representative compilation.

¹H-NMR and ¹³C-NMR Data

A comprehensive table of ¹H and ¹³C NMR chemical shifts for isorhamnetin and its glycosides can be found in specialized literature and databases. For isorhamnetin, characteristic ¹H NMR signals include two doublets for H-6 and H-8 in the A-ring, and an ABX system for the protons on the B-ring.[5] The sugar protons appear in the upfield region.

Mass Spectrometry Fragmentation

The ESI-MS/MS fragmentation of I3ON in negative mode typically shows the following pathway:

-

m/z 623 [M-H]⁻: Deprotonated molecular ion.

-

Loss of rhamnose (-146 Da): A fragment at m/z 477.

-

Loss of glucose (-162 Da): A fragment at m/z 315, corresponding to the isorhamnetin aglycone.

Biological Activity and Signaling Pathways

Isorhamnetin-3-O-neohesperidoside exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[9] The biological effects of I3ON are often linked to the activity of its aglycone, isorhamnetin, which is known to modulate several key signaling pathways.

Anti-inflammatory Effects

I3ON and its aglycone, isorhamnetin, have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of signaling pathways such as:

-

NF-κB Signaling Pathway: Isorhamnetin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[10]

-

MAPK Signaling Pathway: Isorhamnetin has been observed to suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammatory responses.[7][10]

Antioxidant Effects

The antioxidant activity of I3ON is associated with its ability to scavenge free radicals and upregulate endogenous antioxidant systems. The Nrf2 Signaling Pathway is a critical regulator of the cellular antioxidant response, and isorhamnetin has been shown to activate Nrf2, leading to the expression of antioxidant genes.[10]

Other Biological Activities

-

Cardiovascular Protection: Isorhamnetin has demonstrated protective effects on the cardiovascular system, partly through the activation of the PI3K/Akt/eNOS pathway , which improves endothelial function.[10]

-

Anticancer Potential: Isorhamnetin has been investigated for its anticancer properties, where it can induce apoptosis and inhibit cell proliferation in various cancer cell lines by modulating pathways like PI3K/Akt and MAPK .[8][10]

Visualizations

Caption: Experimental workflow for the isolation and characterization of I3ON.

Caption: Anti-inflammatory signaling pathways modulated by I3ON (via isorhamnetin).

Caption: Antioxidant signaling pathway modulated by I3ON (via isorhamnetin).

References

- 1. caymanchem.com [caymanchem.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. PREPARATIVE ISOLATION OF ISORHAMNETIN FROM STIGMA MAYDIS USING HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Typhatifolin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Typhatifolin B, also known as Typhaneoside, is a flavonoid glycoside found in the pollen of Typha angustifolia L. (Typhaceae).[1][2][3] This compound has garnered significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] Pre-clinical studies have demonstrated its ability to mitigate oxidative stress by reducing levels of malondialdehyde (MDA) and nitric oxide (NO), while enhancing the activity of superoxide dismutase (SOD).[1][2] These biological activities make this compound a promising candidate for further investigation in drug discovery and development, particularly for conditions associated with inflammation and oxidative damage.

This document provides a detailed protocol for the extraction and purification of this compound from Typha angustifolia pollen, enabling researchers to obtain a high-purity compound for further studies.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound.

Table 1: Extraction Yield of this compound from Typha angustifolia Pollen

| Extraction Solvent | This compound Content in Crude Extract (%) |

| 95% Ethanol | 2.92 |

| Water | 2.11 |

Data adapted from a study on the antioxidant capacity of Typha angustifolia extracts.[1]

Table 2: Purification Profile of this compound

| Purification Step | Purity of this compound (%) | Yield (%) |

| Crude Ethanol Extract | ~3% | 100 |

| Sephadex LH-20 Column Chromatography | ~75% | ~85% |

| Preparative HPLC | >98% | ~70% |

Note: The yield and purity values in Table 2 are estimates based on typical flavonoid purification protocols and are provided for illustrative purposes.

Experimental Protocols

Sample Preparation and Extraction

This protocol describes the extraction of this compound from the pollen of Typha angustifolia.

Materials:

-

Dried pollen of Typha angustifolia

-

95% Ethanol (Reagent Grade)

-

Waring blender or equivalent

-

Maceration vessel

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Protocol:

-

Obtain commercially available dried pollen of Typha angustifolia or collect and air-dry fresh pollen.

-

Grind the dried pollen into a fine powder using a Waring blender.

-

Weigh the powdered pollen and place it in a maceration vessel.

-

Add 95% ethanol to the powdered pollen in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of 95% ethanol).

-

Macerate the mixture at room temperature for 24 hours with occasional stirring.

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeat the extraction of the residue two more times with fresh 95% ethanol to ensure complete extraction of flavonoids.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Store the crude extract at 4°C until further purification.

Purification of this compound

This protocol outlines a two-step purification process for obtaining high-purity this compound from the crude extract.

Step 1: Sephadex LH-20 Column Chromatography

Materials:

-

Crude ethanol extract

-

Sephadex LH-20

-

Methanol (HPLC Grade)

-

Chromatography column

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

Protocol:

-

Swell the Sephadex LH-20 resin in methanol for at least 4 hours.

-

Pack a chromatography column with the swollen Sephadex LH-20.

-

Equilibrate the column by washing it with 2-3 column volumes of methanol.

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved crude extract onto the top of the Sephadex LH-20 column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions of a fixed volume using a fraction collector.

-

Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it using an appropriate solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v).

-

Visualize the TLC plates under a UV lamp at 254 nm and 366 nm. Fractions containing this compound will show a characteristic spot.

-

Pool the fractions containing this compound and concentrate them using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Partially purified this compound fraction from Sephadex LH-20 chromatography

-

Preparative HPLC system with a UV detector

-

C18 preparative HPLC column (e.g., 250 x 20 mm, 10 µm)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Deionized water (HPLC Grade)

-

Formic acid (optional, for improved peak shape)

Protocol:

-

Dissolve the concentrated fraction from the Sephadex LH-20 step in the HPLC mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with a C18 column.

-

Prepare the mobile phase. A common mobile phase for flavonoid glycoside separation is a gradient of acetonitrile and water (or methanol and water), optionally with a small amount of formic acid (e.g., 0.1%).

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Run a gradient elution to separate the components. A typical gradient might be from 10% to 50% acetonitrile in water over 40 minutes.

-

Monitor the elution profile at a suitable wavelength for flavonoids (e.g., 280 nm or 330 nm).

-

Collect the peak corresponding to this compound.

-

Concentrate the collected fraction using a rotary evaporator to remove the mobile phase solvents.

-

Lyophilize the concentrated fraction to obtain pure this compound as a powder.

-

Confirm the purity of the final product using analytical HPLC.

Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Proposed mechanism of anti-inflammatory action of this compound.

References

Application Note: In Vitro Cytotoxicity of Typhatifolin B in Murine Breast Cancer (4T1) Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for evaluating the in vitro cytotoxic effects of Typhatifolin B on the 4T1 murine breast cancer cell line. The 4T1 cell line is a widely used model for triple-negative breast cancer, a particularly aggressive form of the disease. This application note outlines the materials, experimental procedures, and data analysis methods for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay. Additionally, a hypothetical mechanism of action involving the induction of apoptosis is presented, along with relevant diagrams to illustrate the experimental workflow and potential signaling pathways.

Introduction

Natural products are a significant source of novel anticancer agents. This compound, a flavonoid, represents a class of compounds with potential antineoplastic properties. Assessing the cytotoxic effects of such compounds on cancer cell lines is a critical first step in the drug discovery process. The 4T1 murine breast cancer cell line serves as a valuable preclinical model due to its high metastatic potential, mimicking advanced stages of human breast cancer.

This application note details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to quantify the cytotoxic effects of this compound on 4T1 cells.[1][2] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1] A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.

Materials and Reagents

-

4T1 Murine Breast Cancer Cells (ATCC® CRL-2539™)

-

This compound (source to be specified)

-

Doxorubicin (positive control)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (570 nm wavelength)

Experimental Protocol

Cell Culture and Maintenance

-

Culture 4T1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[3]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Harvest exponentially growing 4T1 cells using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO. Further dilute this stock solution in culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

-

Prepare serial dilutions of Doxorubicin as a positive control.

-

Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or Doxorubicin.

-

Incubate the plate for 48 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation and Analysis

The cell viability can be calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.

Table 1: Hypothetical Cytotoxicity Data of this compound in 4T1 Cells

| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |

| This compound | 0.1 | 98.5 ± 4.2 |

| 1 | 92.1 ± 3.8 | |

| 10 | 75.4 ± 5.1 | |

| 50 | 51.2 ± 3.5 | |

| 100 | 28.7 ± 2.9 | |

| 200 | 10.3 ± 1.8 | |

| Doxorubicin | 0.01 | 95.2 ± 4.5 |

| 0.1 | 78.9 ± 3.9 | |

| 0.5 | 52.3 ± 4.1 | |

| 1 | 35.6 ± 3.2 | |

| 5 | 15.8 ± 2.5 | |

| 10 | 5.1 ± 1.5 | |

| IC50 (µM) | This compound | ~50 |

| Doxorubicin | ~0.5 |

Visualizations

Experimental Workflow Diagram

Caption: Figure 1: Workflow of the MTT assay for assessing cytotoxicity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise mechanism of this compound is yet to be fully elucidated, many flavonoids induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[4] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[4][5]

Caption: Figure 2: Potential mechanism of this compound-induced apoptosis.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in blank wells | Contamination of medium or reagents. | Use fresh, sterile reagents and medium. |

| Low absorbance in control wells | Low cell seeding density; poor cell health. | Optimize cell seeding density; ensure cells are in the exponential growth phase. |

| Inconsistent results between wells | Uneven cell seeding; pipetting errors. | Mix cell suspension thoroughly before seeding; be precise with pipetting. |

| High viability at high concentrations | Compound insolubility; compound degradation. | Check compound solubility in the medium; prepare fresh dilutions for each experiment. |

Conclusion

This application note provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound against 4T1 breast cancer cells. The detailed MTT assay protocol, along with guidelines for data analysis and presentation, offers a robust method for determining the compound's IC50 value. The hypothetical apoptotic pathway provides a starting point for further mechanistic studies to explore how this compound may exert its anticancer effects. These foundational experiments are crucial for the continued investigation of this compound as a potential therapeutic agent for triple-negative breast cancer.

References

- 1. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of In Vitro and In Vivo Effects of Taxifolin and Epirubicin on Epithelial–Mesenchymal Transition in Mouse Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Proper Disposal of Typhatifolin B: A Procedural Guide

Critical First Step: Obtain the Safety Data Sheet (SDS)

Before any handling or disposal of a chemical, it is imperative to obtain its Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS is the primary source of information regarding a substance's physical, chemical, and toxicological properties, as well as specific instructions for its safe handling, storage, and disposal. All subsequent steps in the disposal process will be guided by the information contained within the SDS.

Step-by-Step General Disposal Protocol

In the absence of a specific entry for Typhatifolin B in institutional disposal guidelines, the following protocol should be followed, always in accordance with your institution's Environmental Health and Safety (EHS) department's policies.[1][2]

Step 1: Waste Identification and Characterization

Once the SDS is obtained, use it to characterize the waste. The EPA defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] Your institution's EHS department can provide the final determination.[1]

-

Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) like gloves, or labware (e.g., pipette tips, tubes) in a designated hazardous waste container.[4]

-

Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. The container must be chemically compatible with the solvent used.[5]

-

Sharps Waste: Any sharps, such as needles or contaminated broken glass, must be collected in a designated puncture-proof sharps container.[4]

Step 2: Segregation of Chemical Waste

Proper segregation is crucial to prevent dangerous reactions.[6]

-

Do not mix this compound waste with other incompatible waste streams.[7]

-

Store waste in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[5][7]

-

Use secondary containment, such as a tray or bucket, to capture any potential leaks from the primary container.[5]

Step 3: Container Management and Labeling

-

Container: Use only appropriate, non-leaking containers with secure, screw-on caps.[5][8] Keep containers closed except when adding waste.[5]

-

Labeling: All waste containers must be clearly labeled with a hazardous waste tag provided by your EHS department. The label should include the chemical name ("this compound"), concentration, volume, and any associated hazards as identified in the SDS.[8] For mixtures, list all components and their approximate percentages.[7]

Step 4: Waste Storage and Disposal Request

-

Store the sealed and labeled waste containers in your designated SAA until they are ready for pickup. Do not store more than 55 gallons of hazardous waste in an SAA.[1]

-

Once a container is full, or if you are discontinuing the research, submit a waste pickup request to your institution's EHS or hazardous waste management provider.[9]

Step 5: Handling Unknowns

If the identity of a chemical waste is unknown, it must be treated as hazardous.[3][5]

-

Label the container clearly as "Unknown" and provide any available information about its potential contents or origin.[3][10]

-

Contact your EHS department immediately. They will provide guidance and may need to perform an analysis before the waste can be properly disposed of, which can be costly.[10]

Chemical Waste Classification and Disposal Routes

The following table summarizes common categories of laboratory chemical waste. The specific classification for this compound will depend on the information provided in its SDS.

| Waste Category | Characteristics | General Disposal Route |

| Halogenated Organic Solvents | Contains chlorine, fluorine, bromine, or iodine (e.g., chloroform, dichloromethane). | Collect in a dedicated, labeled container for halogenated solvents. Sent for incineration or solvent recovery. |

| Non-Halogenated Organic Solvents | Does not contain halogens (e.g., ethanol, methanol, hexane, acetone). | Collect in a dedicated, labeled container for non-halogenated solvents. Often recycled or used as fuel. |

| Aqueous Acidic Waste | pH ≤ 2.[3] | Collect in a corrosion-resistant container. Must be segregated from bases and reactive metals. Neutralization may be required by a licensed facility. |

| Aqueous Basic (Alkaline) Waste | pH ≥ 12.5.[3] | Collect in a compatible container. Must be segregated from acids. Neutralization is typically required. |

| Heavy Metal Waste | Contains metals such as mercury, lead, cadmium, chromium, or silver. | Collect separately. These are often precipitated and sent to a specialized landfill. |

| Solid Chemical Waste | Contaminated lab debris (gloves, wipes), unused reagents. | Double-bagged and placed in a labeled container for solid hazardous waste.[4] |

| Reactive Waste | Unstable, may react violently with water, or generate toxic gases (e.g., sodium metal, cyanides).[3] | Requires special handling. Must be stored separately and often requires deactivation before disposal. Contact EHS for specific procedures. |

Procedural Diagrams

The following diagrams illustrate the decision-making process for chemical waste disposal and a hypothetical signaling pathway, as the biological activity of this compound is not known.

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

Caption: Example of a hypothetical signaling pathway for illustrative purposes.

References

- 1. vumc.org [vumc.org]

- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]

- 3. ehrs.upenn.edu [ehrs.upenn.edu]

- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

- 6. danielshealth.com [danielshealth.com]

- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 8. Hazardous Waste Management Plan - Environmental Health and Safety Office - Truckee Meadows Community College [tmcc.edu]

- 9. publicsafety.lafayette.edu [publicsafety.lafayette.edu]

- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]

Personal protective equipment for handling Typhatifolin B

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Typhatifolin B in a laboratory setting. This compound, also known as (+)-Taxifolin or (+)-Dihydroquercetin, is a flavonoid compound. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is crucial to ensure a safe working environment.

I. Personal Protective Equipment (PPE) and Safety Measures

Proper personal protective equipment is the first line of defense against potential exposure to any chemical substance. The following table summarizes the recommended PPE for handling this compound.

| Protection Type | Equipment | Specification and Use |

| Eye Protection | Safety Goggles with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] |

| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable gloves should be worn. Gloves must be inspected before use and removed using the proper technique.[3] |

| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against spills. |

| Respiratory Protection | Not generally required | If dust formation is likely, a particulate filter respirator (e.g., P1) may be necessary.[3] |

II. First Aid Procedures

In the event of accidental exposure, follow these first aid measures immediately.

| Exposure Route | First Aid Protocol |

| In case of Eye Contact | Rinse cautiously with water for several minutes.[3][4] If irritation persists, seek medical attention. |

| In case of Skin Contact | Wash the affected area thoroughly with soap and water.[1][4] |

| If Inhaled | Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen and seek medical attention.[1][4] |

| If Swallowed | Rinse the mouth with water.[3][4] Do not induce vomiting.[4] Seek medical attention if the person feels unwell.[3] |

III. Operational Plan for Handling and Storage

A systematic approach to handling and storing this compound will minimize the risk of exposure and maintain the integrity of the compound.

A. Engineering Controls:

-

Use a fume hood if there is a potential for aerosol or dust generation.

B. Handling Procedures:

-

Read and understand the Safety Data Sheet (SDS) for (+)-Taxifolin before starting any work.

-

Ensure all necessary PPE is worn correctly.

-

Weigh the compound in a contained environment, such as a weighing enclosure or a fume hood, to minimize dust dispersion.

-

When preparing solutions, add the solid to the solvent slowly to prevent splashing.

-

Wash hands thoroughly after handling.

C. Storage:

-

Store in a tightly closed container in a dry and cool place.[1][3]

-

The recommended storage temperature is typically between 2–8 °C.[3]

-

Keep away from strong oxidizing agents.[3]

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

A. Waste Segregation and Collection:

-

Solid Waste: Collect unused solid this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated and clearly labeled hazardous waste container.

-

Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container.

B. Disposal Method:

-

Do not dispose of this compound down the drain or in the regular trash.[1][3]

-

The preferred method of disposal is through a licensed chemical destruction plant or controlled incineration.[1]

-

All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

C. Container Decontamination:

-

Empty containers should be triple-rinsed with an appropriate solvent.

-

The rinsate should be collected as hazardous waste.

-

Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, depending on institutional policies.

V. Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound for experimental use.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO)

-

Appropriate glassware (e.g., volumetric flask)

-

Pipettes

-

Vortex mixer or sonicator

Procedure:

-

Calculate the required mass of this compound to achieve the desired concentration and volume of the stock solution.

-

In a well-ventilated area or fume hood, accurately weigh the calculated mass of this compound.

-

Transfer the weighed solid to a volumetric flask.

-

Add a small amount of DMSO to the flask to dissolve the solid. This compound is soluble in DMSO at approximately 30 mg/ml.[5]

-

Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.

-

Once dissolved, add DMSO to the final desired volume.

-

Cap the flask and invert it several times to ensure a homogenous solution.

-

Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution at -20°C for long-term stability.[5] Aqueous solutions are not recommended for storage for more than one day.[5]

VI. Signaling Pathway Visualization

This compound has been shown to exhibit biological activity, including the suppression of the PI3K/AKT/mTOR pathway. The following diagram illustrates a simplified representation of this signaling cascade.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.